
Tert-butyl (1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl)carbamate (TBPPC) is a synthetic, organic compound that has been used as a catalyst for a variety of different reactions. It is a versatile compound that has been used in a wide range of applications, from pharmaceuticals to food and cosmetic products. TBPPC has been studied extensively over the past few decades, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure :
- A study presented the synthesis of N-substituted pyrrolidin-3-ylmethanamine, which includes tert-butyl pyrrolidin-3-ylmethylcarbamate, from itaconic acid ester. This process was noted for its simplicity, cost-efficiency, and environmentally friendly approach (Geng Min, 2010).
- Another research focused on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishing a new cascade pathway for assembling a range of 3-aminochromones (Zhi-Wei Wang et al., 2022).
Crystallographic and Structural Studies :
- Research on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate revealed insights into the orientation of the carbamate and amide in its structure, which could be significant for understanding the compound's properties and potential applications (P. Baillargeon et al., 2014).
Applications in Luminescent Materials :
- A study on heteroleptic cationic Ir(III) complexes, which included tert-butyl derivatives, explored their potential in designing smart luminescent materials for applications like data security protection (Zhongming Song et al., 2016).
Potential in Organic Synthesis and Pharmacological Research :
- The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in several biologically active compounds, demonstrated a rapid synthetic method with potential implications in pharmacological research (Bingbing Zhao et al., 2017).
Exploration of Reaction Mechanisms :
- In a study on lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate, insights were provided on the reaction mechanisms and their applications in producing various substituted derivatives (Keith Smith et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)17-10-5-7-18(9-10)11-4-6-16-12(15)8-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUWVJKHWYQIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


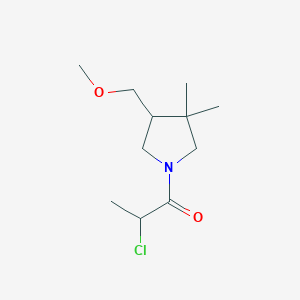
![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)

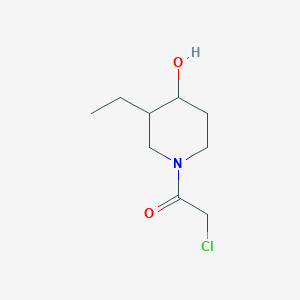
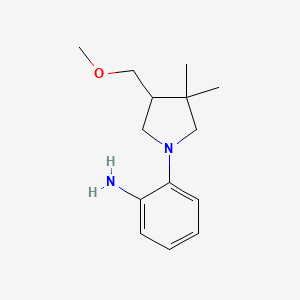
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)


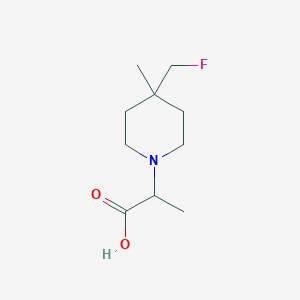
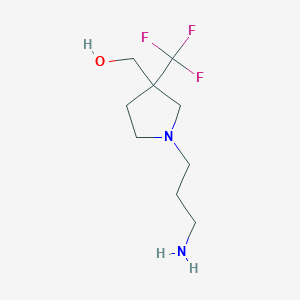

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1480079.png)
